![molecular formula C25H29N3O4 B2896640 2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 840472-07-3](/img/structure/B2896640.png)
2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several structural components including a benzodioxol group, a methoxy group, a propyl group, a piperidine ring, and a pyrazolo[1,5-c][1,3]benzoxazine ring. These components suggest that the compound could have complex chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group would contribute aromaticity, the methoxy group would add electron-donating properties, and the piperidine and pyrazolo[1,5-c][1,3]benzoxazine rings would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of the benzodioxol and piperidine groups could impact its solubility and stability .科学的研究の応用
Sigma Receptor Ligands
Sigma receptors are implicated in several biological processes and diseases, including cancer, neurodegeneration, and drug addiction. Spiropiperidine derivatives, closely related to the specified compound, have been studied for their potential as highly potent and subtype-selective sigma receptor ligands. These compounds have shown significant affinity for σ1 and σ2 receptors, indicating their potential utility in developing therapeutic agents targeting these receptors (Maier & Wünsch, 2002).
Dopaminergic Activity
Compounds with a pyrazolo[1,5-a]pyridine substructure, related to the chemical scaffold of interest, have been identified as high-affinity dopamine receptor partial agonists. These derivatives exhibit G protein-biased partial agonism at dopamine D2 receptors, suggesting their potential as novel therapeutics in treating disorders like schizophrenia and depression. This research underscores the ability to fine-tune functional properties of dopaminergic ligands through structural modifications, contributing to the development of targeted therapies with reduced side effects (Möller et al., 2017).
Antimicrobial and Anti-inflammatory Activity
Spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies reveal compounds with significant antimicrobial activity against various pathogens, alongside compounds with anti-inflammatory effects superior to reference drugs such as diclofenac. Such findings highlight the potential of these derivatives in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).
Central Nervous System (CNS) Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been driven by their potential as central nervous system agents. These compounds, by virtue of their structural features, have been investigated for their ability to modulate CNS activity, offering insights into the design of new drugs targeting CNS disorders (Bauer et al., 1976).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-11-27-12-9-25(10-13-27)28-20(18-5-4-6-22(29-2)24(18)32-25)15-19(26-28)17-7-8-21-23(14-17)31-16-30-21/h4-8,14,20H,3,9-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAINKJRAMERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。